molecular formula C10H12O4 B1584991 Methyl 3,5-dimethoxybenzoate CAS No. 2150-37-0

Methyl 3,5-dimethoxybenzoate

Cat. No.: B1584991
CAS No.: 2150-37-0
M. Wt: 196.2 g/mol
InChI Key: YXUIOVUOFQKWDM-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethoxybenzoate (CAS: 2150-37-0) is an aromatic ester with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol. It features a benzoate core substituted with two methoxy groups at the 3- and 5-positions, making it a symmetrical molecule with distinct electronic and steric properties.

  • Synthesis: The compound is synthesized via methylation of 3,5-dihydroxybenzoic acid using potassium carbonate and methylating agents in acetone .
  • Natural Occurrence: It is identified as a key volatile compound in Leptospermum-derived honeys, constituting up to 40% of total volatiles in "Super Manuka" honey, and is proposed as a chemical marker for authentication .
  • Applications: Beyond natural products, it serves as a precursor in organic synthesis (e.g., transesterification reactions under catalytic conditions ) and exhibits bioactivity, such as electrophysiological responses in ant antennae, suggesting a role in insect communication .

Preparation Methods

Esterification of 3,5-Dimethoxybenzoic Acid with Methanol

Method Overview:

The classical and straightforward approach to prepare methyl 3,5-dimethoxybenzoate involves the esterification of 3,5-dimethoxybenzoic acid with methanol under acidic conditions. This method is widely reported and used for its simplicity and high yield.

Experimental Procedure:

  • 3,5-Dimethoxybenzoic acid is dissolved in methanol.
  • Concentrated sulfuric acid is slowly added as a catalyst.
  • The reaction mixture is heated to reflux for approximately 6 hours.
  • After completion, the solvent is removed under reduced pressure.
  • The residue is extracted with ethyl acetate and washed with sodium bicarbonate solution, water, and brine.
  • The organic phase is dried over magnesium sulfate and concentrated to yield the methyl ester.

Key Data:

Parameter Details
Starting material 3,5-Dimethoxybenzoic acid (5 g)
Catalyst Concentrated sulfuric acid (2.5 mL)
Solvent Methanol
Reaction time 6 hours reflux
Yield High, typically >95%
Purification Extraction and drying
Characterization $$ ^1H $$ NMR and $$ ^{13}C $$ NMR confirm structure

NMR Data (Representative):

  • $$ ^1H $$ NMR (300 MHz, acetone-d6): 3.67 ppm (6H, s, OCH3), 3.71 ppm (3H, s, COOCH3), aromatic protons at 6.54 ppm (t) and 6.95 ppm (d).
  • $$ ^{13}C $$ NMR (75 MHz, acetone-d6): Signals at 52.5, 55.9, 105.8, 107.8, 133.1, 161.9, 167.0 ppm.

This method is described in detail by Vitor et al. (2021), highlighting the operational simplicity and excellent yields obtained.

Methylation of 3,5-Dihydroxybenzoate Derivatives Using Dimethyl Sulfate

Method Overview:

Another widely used method involves methylation of methyl 3,5-dihydroxybenzoate or 3,5-dihydroxybenzoic acid derivatives using methylating agents such as dimethyl sulfate in the presence of a base and a suitable solvent.

Reaction Conditions:

  • Potassium carbonate is used as the base.
  • Acetone is a preferred solvent.
  • Reaction temperature is maintained around 60 °C.
  • Reaction time is approximately 3 hours under an inert atmosphere.

Experimental Details:

  • Methyl 3,5-dihydroxybenzoate and potassium carbonate are mixed in acetone.
  • Dimethyl sulfate is added as the methylating agent.
  • The reaction is refluxed for 3 hours.
  • The mixture is cooled, filtered, and the filtrate concentrated.
  • The product crystallizes and is collected by filtration.

Key Data:

Parameter Details
Starting material Methyl 3,5-dihydroxybenzoate (200 g)
Base Anhydrous potassium carbonate (1.00 eq.)
Solvent Acetone (2 L)
Methylating agent Dimethyl sulfate (stoichiometric)
Temperature 60 °C
Reaction time 3 hours
Yield 97.1%

This method provides high purity and yield this compound and is documented with detailed reaction monitoring by TLC and NMR characterization.

Multi-Step Synthesis via Bromination and Methylation (Patent Method)

Method Overview:

A more complex synthetic route involves initial bromination of p-aminobenzoic acid to 4-amino-3,5-dibromobenzoic acid, followed by conversion to 4-amino-3,5-dimethoxybenzoic acid and subsequent methylation to the methyl ester.

Key Steps:

  • Bromination of p-aminobenzoic acid to form 4-amino-3,5-dibromobenzoic acid.
  • Reaction with alkali methylate in the presence of copper(I) oxide and solvents such as dimethylformamide or dimethylacetamide to form 4-amino-3,5-dimethoxybenzoic acid.
  • Methylation of the acid with dimethyl sulfate in the presence of a base (potassium carbonate) in ketone solvents (acetone or ethyl methyl ketone).
  • Heating the reaction mixture to 50–70 °C.
  • Work-up includes solvent removal, alkali treatment, acidification, and isolation by filtration or extraction.

Reaction Conditions and Notes:

Parameter Details
Bromination reagent Bromine or equivalent
Methylation catalyst Cu2O
Solvents Dimethylformamide or dimethylacetamide (10-20x molar excess)
Methylating agent Dimethyl sulfate
Base Potassium carbonate preferred
Ketone solvents Acetone, ethyl methyl ketone, others possible
Temperature 50–70 °C
Work-up Extraction, filtration, acidification

This patented process emphasizes the use of solvents that act as acylating agents, which are cleaved during work-up, and provides a route to methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, a derivative closely related to this compound.

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Yield (%) Notes
Acid-catalyzed esterification 3,5-Dimethoxybenzoic acid Methanol, H2SO4, reflux 6 h >95 Simple, high yield, classical approach
Methylation of dihydroxybenzoate Methyl 3,5-dihydroxybenzoate Dimethyl sulfate, K2CO3, acetone, 60 °C, 3 h 97.1 High yield, requires inert atmosphere
Bromination and methylation p-Aminobenzoic acid (multi-step) Bromination, Cu2O, DMF, dimethyl sulfate, ketone solvents, 50-70 °C Not specified Complex, patented route for derivatives

Scientific Research Applications

Organic Synthesis

Methyl 3,5-dimethoxybenzoate serves as a key starting material in the synthesis of complex organic molecules. Its derivatives are utilized in creating various pharmaceuticals and agrochemicals.

Key Reactions:

  • Synthesis of Bicyclic Herbicides : It acts as a precursor in the synthesis of bicyclic herbicide precursors through intramolecular Stork-Danheiser reactions, which demonstrates its utility in agricultural chemistry.
  • Production of 3,5-Dimethoxybenzaldehyde : The compound can be transformed into 3,5-dimethoxybenzaldehyde through a two-step process involving esterification and catalytic hydrogenation. This aldehyde is significant for further chemical modifications.

Medicinal Chemistry

In medicinal chemistry, this compound is crucial for synthesizing intermediates for various drugs.

Case Study: Antitubercular Activity

Recent studies have shown that derivatives of this compound exhibit promising antitubercular activity against Mycobacterium tuberculosis. Compounds synthesized from it displayed IC50 values indicating effective inhibition of bacterial growth .

CompoundIC50 (μg/mL)
5a8.43
5c12.93
6c17.57

This highlights its potential role in developing new antitubercular agents.

Material Science

This compound is also employed in material science for developing functional materials with specific properties.

Applications:

  • Corrosion Inhibition : Studies have indicated that benzoate derivatives can provide corrosion resistance in various environments .
  • Functional Materials : Its derivatives are used to create materials with tailored properties for industrial applications.

Synthesis of Novel Compounds

The compound has been used to synthesize novel compounds such as stilbene derivatives through various chemical reactions.

Example Reaction:

A notable synthesis involves using this compound to produce (E)-trimethylresveratrol via a series of reactions involving acetic acid and hydrazine derivatives .

Mechanism of Action

The mechanism of action of methyl 3,5-dimethoxybenzoate depends on its chemical reactivity and the specific reactions it undergoes. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Methoxy-Substituted Benzoates

Compound Substituent Positions Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3,5-dimethoxybenzoate 3,5- 196.20 Antioxidant marker in honey; ant attractant
Methyl 2,4-dimethoxybenzoate 2,4- 196.20 Probe for hydroxyl radical scavenging
Methyl 3-methoxybenzoate 3- 166.17 Intermediate in organic synthesis
Methyl 4-methoxybenzoate 4- 166.17 Common substrate in microbial demethylation studies

Key Insights :

  • Bioactivity : this compound exhibits unique ecological roles (e.g., ant attractant ), while 2,4-dimethoxybenzoate is utilized in hydroxyl radical scavenging assays due to its electron-donating groups .

Functionalized Derivatives

Compound Additional Groups Molecular Weight (g/mol) Applications References
Methyl 2-formyl-3,5-dimethoxybenzoate Formyl (2-position) 224.21 Building block for pharmaceuticals
Methyl 4-bromo-3,5-dimethoxybenzoate Bromo (4-position) 275.11 Halogenated intermediate in synthesis
Methyl 3,5-dichloro-2,6-dimethoxybenzoate Chloro (3,5); Methoxy (2,6) 265.09 Specialty chemical with agrochemical potential

Key Insights :

  • Electron-Withdrawing Groups : Bromo or chloro substituents (e.g., Methyl 4-bromo-3,5-dimethoxybenzoate) increase molecular polarity, enhancing reactivity in nucleophilic substitution reactions .
  • Formyl Functionalization : The formyl group in Methyl 2-formyl-3,5-dimethoxybenzoate introduces a reactive site for condensation reactions, making it valuable in drug discovery .

Antioxidant Capacity

Compound Hydroxyl Radical Scavenging Activity Natural Source Relevance References
This compound Moderate (used as probe in assays) Dominant volatile in Manuka honey
Methyl syringate High (characteristic in Leptospermum honey) Precursor to this compound

Data from Honey Analysis :

Honey Type This compound (% of Volatiles)
Super Manuka 40%
Manuka 26.67%
Tea Tree 14.47%
Jelly Bush 11.7%

Key Insight : this compound is proposed to form via demethylation of methyl syringate, explaining its abundance in honeys .

Transesterification Efficiency

Reaction conditions for this compound (60°C, PtO₂ catalyst) yield >90% product, outperforming bulkier analogs due to steric accessibility of the methoxy groups .

Comparative Reactivity in Esterification

Compound Reaction Rate (Relative to Methyl Benzoate) Notes
This compound 1.5× Enhanced by electron-donating methoxy groups
Methyl 4-bromobenzoate 0.8× Slowed by electron-withdrawing bromo group

Biological Activity

Methyl 3,5-dimethoxybenzoate, also known as methyl syringate, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Chemical Formula : C10_{10}H12_{12}O5_{5}
  • Molecular Weight : 212.199 g/mol
  • CAS Number : 884-35-5
  • Melting Point : 103-107 °C
  • Density : 1.2 g/cm³
  • Boiling Point : 339.9 °C

Synthesis

This compound can be synthesized through the esterification of 3,5-dimethoxybenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction involves heating the mixture and subsequently isolating the product through solvent extraction and neutralization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It acts as a phenolic mediator for bacterial and fungal laccases, enhancing their enzymatic activity . This property makes it a candidate for agricultural applications as a natural pesticide.

TRPA1 Agonist Activity

Methyl syringate has been identified as an agonist for the TRPA1 receptor, which is involved in pain perception and inflammatory responses. This agonistic activity suggests potential therapeutic applications in pain management and inflammatory diseases .

Cytotoxicity and Antitumor Activity

Studies have shown that this compound derivatives can induce apoptosis in cancer cells. For instance, synthetic analogs have demonstrated enhanced mutagenic effects when combined with cyclophosphamide, indicating their potential role in chemotherapy regimens without adverse effects on normal cellular functions .

Case Studies

  • Antimicrobial Efficacy :
    • A study highlighted the effectiveness of methyl syringate against various bacterial strains, showcasing its potential as a natural antimicrobial agent in food preservation and agriculture .
  • TRPA1 Activation :
    • In vitro assays demonstrated that methyl syringate activates TRPA1 channels, leading to increased calcium influx in sensory neurons. This effect was correlated with pain modulation in animal models .
  • Cytotoxic Effects :
    • Research involving cytosporone analogs derived from this compound showed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivityEffective against bacterial and fungal strains
TRPA1 AgonismActivates TRPA1 channels; potential for pain management
CytotoxicityInduces apoptosis in cancer cells; enhances effects of chemotherapy

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 3,5-dimethoxybenzoate, and what critical parameters influence yield?

  • Methodology : The compound is synthesized via alkylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of K₂CO₃ as a base. Key parameters include:

  • Reaction temperature : Maintained at 80°C under reflux to ensure complete methylation .
  • Stoichiometry : A 1:2 molar ratio of 3,5-dihydroxybenzoic acid to dimethyl sulfate minimizes side products.
  • Purification : Column chromatography (silica gel, petroleum ether:diethyl ether) isolates the product from mono-alkylated byproducts .
    • Critical Considerations : Over-alkylation can occur if excess dimethyl sulfate is used. Controlled addition and temperature monitoring are essential.

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • 1H NMR : Peaks at δ 3.91 ppm (methoxy groups) and δ 6.63–7.15 ppm (aromatic protons) confirm substitution patterns .
  • 13C NMR : Signals at δ 52.3 ppm (ester methyl) and δ 160.6 ppm (carbonyl) validate functional groups .
  • HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 361.2379) ensures molecular formula accuracy .
  • IR Spectroscopy : C=O stretch at ~1670 cm⁻¹ and aromatic C–O stretches at 1250–1050 cm⁻¹ .

Q. How can researchers purify this compound to achieve >95% purity?

  • Stepwise Approach :

Liquid-Liquid Extraction : Separate organic layers using ethyl acetate and water to remove polar impurities .

Column Chromatography : Use silica gel with a gradient of petroleum ether and diethyl ether (1:1) to resolve mono- and di-alkylated products .

Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline solids .

Advanced Research Questions

Q. How do the positions of methoxy substituents influence the physicochemical properties of this compound derivatives?

  • Solubility : 3,5-Dimethoxybenzoate derivatives exhibit lower aqueous solubility (10⁻⁵–10⁻² mol·dm⁻³) compared to 2,6- or 2,3-isomers due to steric hindrance and reduced hydrogen bonding .
  • Magnetic Properties : Antiferromagnetic interactions in Cu(II) complexes correlate with methoxy positioning. For 3,5-derivatives, μeff increases from 0.67 BM (77 K) to 1.75 BM (298 K), indicating weaker dimerization than 2,6-analogs .
  • Table: Comparative Solubility of Cu(II) Dimethoxybenzoates

Substituent PositionSolubility (mol·dm⁻³)
3,5-1.2 × 10⁻⁵
2,3-5.8 × 10⁻⁴
2,6-3.4 × 10⁻³

Q. What strategies mitigate over-alkylation during this compound synthesis?

  • Kinetic Control : Add dimethyl sulfate dropwise at ≤40°C to favor mono-alkylation before raising the temperature .
  • Protecting Groups : Temporarily protect the carboxylic acid group using tert-butyl esters, which are cleaved post-alkylation .
  • Monitoring : Use TLC (hexane:EtOAc, 3:1) to track reaction progress and terminate before byproduct formation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electron density distributions. The formyl group in derivatives (e.g., Methyl 2-formyl-3,5-dimethoxybenzoate) shows high electrophilicity (Fukui indices >0.3), favoring nucleophilic attacks .
  • Molecular Dynamics : Simulate solvation effects in methanol to predict reaction pathways for hydrazone formation .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be addressed?

  • Crystallization Issues :

  • Low Melting Points : Oily residues form if cooling is too rapid. Use slow evaporation from ethanol at 4°C .
  • Disorder in Crystal Lattices : Methoxy groups may adopt multiple conformations. Refine using restraints on torsion angles .
    • X-ray Refinement : Omit partially obscured reflections (e.g., 0 1 0 and 0 0 1) and constrain H-atom positions to 1.2×Uiso of bonded carbons .

Q. Methodological Notes

  • Contradictions in Data : shows solubility trends inversely related to steric bulk, while highlights purification challenges for bulkier derivatives. Researchers should prioritize steric effects in solubility studies.
  • Advanced Tools : Hyphenated techniques like LC-MS/MS or GC-MS are recommended for analyzing trace impurities in synthetic batches .

Properties

IUPAC Name

methyl 3,5-dimethoxybenzoate
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InChI

InChI=1S/C10H12O4/c1-12-8-4-7(10(11)14-3)5-9(6-8)13-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUIOVUOFQKWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O4
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DSSTOX Substance ID

DTXSID50175838
Record name Methyl 3,5-dimethoxybenzoate
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Molecular Weight

196.20 g/mol
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CAS No.

2150-37-0
Record name Methyl 3,5-dimethoxybenzoate
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Record name Methyl 3,5-dimethoxybenzoate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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